![molecular formula C12H10Cl2 B3058948 2,6-Bis(chloromethyl)naphthalene CAS No. 93036-77-2](/img/structure/B3058948.png)
2,6-Bis(chloromethyl)naphthalene
Overview
Description
2,6-Bis(chloromethyl)naphthalene (BCMN) is a chemical compound that belongs to the family of polycyclic aromatic hydrocarbons. It is an important intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Scientific Research Applications
1. Photolysis and Fluorescence Spectroscopy
2,6-Bis(chloromethyl)naphthalene has been utilized in photolysis studies. Specifically, its photolysis under various conditions, such as in glassy media at 77 K or in solution at ambient temperature, has been observed. These processes are detected and characterized using fluorescence spectroscopy, contributing to our understanding of biradical behaviors and properties (Biewer et al., 1991).
2. Synthesis of Organosoluble Fluorinated Polyimides
2,6-Bis(chloromethyl)naphthalene is a precursor in synthesizing novel fluorinated polyimides. These polyimides, created from various aromatic dianhydrides, are known for their high solubility in organic solvents, thermal stability, and low dielectric constants. This makes them valuable in applications requiring strong, flexible materials with low moisture absorption (Chung & Hsiao, 2008).
3. Laser-Induced Chemical Reactions
Research has explored the use of 2,6-Bis(chloromethyl)naphthalene in two-photon laser-induced chemical reactions. These studies are crucial for understanding the reaction mechanisms and kinetics under various laser excitations, contributing significantly to the field of photochemistry (Ouchi, Koga, & Adam, 1997).
4. Phosphorylation Reactions
This compound has also been used in reactions involving phosphorylation. In particular, its interaction with elemental phosphorus and phosphine in superbasic systems has been studied. Such reactions yield various phosphine oxides and phosphinic acids, which are of interest in the development of novel organophosphorus compounds (Kuimov et al., 2006).
5. Development of Electrochromic Materials
2,6-Bis(chloromethyl)naphthalene has applications in synthesizing electrochromic materials. Such materials are of interest for their color-changing properties when an electric charge is applied, making them useful in various display and sensor technologies (Xu et al., 2013).
properties
IUPAC Name |
2,6-bis(chloromethyl)naphthalene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-6H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAMXQRIMZYOPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CCl)C=C1CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547072 | |
Record name | 2,6-Bis(chloromethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10547072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
93036-77-2 | |
Record name | 2,6-Bis(chloromethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10547072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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